Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride
Description
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride (CAS: 2089258-00-2) is a cyclobutane-derived compound featuring a unique combination of functional groups: a methyl ester, an amino group, and a hydroxyl group, all positioned on a strained four-membered ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Synthetic routes for analogous cyclobutane derivatives, such as Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride, involve reactions in ethyl acetate with toluenesulfonate, yielding high purity products (80% yield) . The compound’s ¹H-NMR profile (e.g., δ 9.10 ppm for broad amine protons) highlights distinct chemical environments influenced by substituents .
Properties
IUPAC Name |
methyl 1-amino-3-hydroxycyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h4,8H,2-3,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIMEFHCCXRWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089258-00-2 | |
| Record name | methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an amino alcohol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-50°C. The product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Methyl 1-oxo-3-hydroxycyclobutane-1-carboxylate.
Reduction: Methyl 1-amino-3-hydroxycyclobutane.
Substitution: Methyl 1-amino-3-alkoxycyclobutane-1-carboxylate.
Scientific Research Applications
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Cyclic Esters and Derivatives
Key Observations :
- Functional Groups: The hydroxyl and amino groups in the target compound enhance polarity and hydrogen-bonding capacity, unlike methylamino or acyclic analogs .
- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability in pharmaceutical contexts .
Key Observations :
- Synthetic Efficiency: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is synthesized in 80% yield via straightforward salt formation , whereas the target compound’s synthesis details are less clearly documented in the provided evidence.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound likely improves lipophilicity compared to the carboxylic acid analog, favoring membrane permeability .
Biological Activity
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride (CAS No. 2089258-00-2) is a compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the molecular formula C₆H₁₂ClNO₃ and a molar mass of 181.62 g/mol. Its structure includes an amino group, a hydroxyl group, and a cyclobutane ring, contributing to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂ClNO₃ |
| Molar Mass | 181.62 g/mol |
| CAS Number | 2089258-00-2 |
| Physical Form | Oil |
| Purity | ≥95% |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl group enhances lipophilicity, allowing for better penetration into hydrophobic regions of proteins and facilitating interactions that may modulate various biological pathways.
Key Interactions
- Hydrogen Bonding : The hydroxyl and amino groups enable the compound to form hydrogen bonds with biological macromolecules, enhancing specificity.
- Electrostatic Interactions : The charged nature of the hydrochloride salt can facilitate electrostatic interactions with negatively charged sites on proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Antifungal Activity
In studies assessing antifungal properties, related compounds have shown moderate to excellent activity against pathogenic fungi. For instance, derivatives similar to methyl 1-amino-3-hydroxycyclobutane demonstrated significant inhibition against Cryptococcus neoformans with minimal inhibitory concentrations (MIC) as low as 4 µg/mL .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of chitin synthase (CHS), an enzyme critical for fungal cell wall synthesis. Some synthesized derivatives exhibited IC50 values indicating stronger inhibition than established antifungal agents like polyoxins B .
Case Studies
Several studies have explored the efficacy of methyl 1-amino-3-hydroxycyclobutane derivatives in various experimental setups:
-
Study on Antifungal Properties :
- Objective : Evaluate the antifungal efficacy against Candida albicans and Cryptococcus neoformans.
- Method : In vitro assays measuring MIC.
- Findings : Compounds showed promising antifungal activity, particularly against Cryptococcus neoformans.
- Chitin Synthase Inhibition Study :
Q & A
Q. How can the synthesis of Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride be optimized for improved yield and purity?
Methodological Answer:
- Reaction Conditions : Use hydrochloric acid in dioxane under controlled stirring at room temperature, as demonstrated in similar cyclobutane derivatives (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride synthesis ).
- Purification : Employ reduced-pressure distillation to concentrate the product, followed by recrystallization using polar aprotic solvents.
- Monitoring : Track reaction progress via TLC or HPLC to identify intermediates and byproducts .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Compare observed -NMR peaks (e.g., δ 9.00 ppm for amine protons) with theoretical data from structurally analogous compounds .
- Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) to confirm the molecular formula (e.g., CHNO·HCl) .
- Elemental Analysis : Verify Cl and N content to assess purity and stoichiometry .
Q. How should stability studies be designed to evaluate the compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to assess degradation pathways .
- Analytical Endpoints : Monitor changes via HPLC for purity and NMR for structural integrity. Use kinetic modeling to predict shelf life .
Advanced Research Questions
Q. How can discrepancies between observed and theoretical NMR data for this compound be resolved?
Methodological Answer:
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., cyclobutane ring-opening derivatives) that may alter peak splitting .
- Deuterated Solvent Calibration : Ensure solvents like DMSO-d are free of residual protons, which can obscure amine or hydroxyl signals .
- Dynamic Effects : Consider rotameric equilibria or hydrogen bonding in DMSO, which may broaden peaks for -NH or -OH groups .
Q. What strategies are effective for separating enantiomers of this compound given its stereochemical complexity?
Methodological Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol gradients, optimized for cyclobutane derivatives .
- Crystallization : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate enantiomers .
- Computational Modeling : Predict enantiomer solubility using molecular docking simulations .
Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Enzyme Assays : Test inhibition of target enzymes (e.g., cyclopropane synthases) using kinetic assays, referencing protocols for similar amine-containing cyclobutanes .
- Molecular Docking : Map the compound’s 3D structure against protein active sites (e.g., using AutoDock Vina) to identify binding motifs .
- In Vivo Models : Use zebrafish or murine models to evaluate bioavailability and metabolic stability, comparing plasma NO levels as a biomarker (similar to L-NAME studies) .
Q. How should contradictions between in vitro and in vivo efficacy data be addressed?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs to identify bioavailability limitations .
- Metabolite Screening : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
- Dose-Response Calibration : Adjust in vivo dosing regimens to match in vitro IC values, accounting for protein binding and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
